molecular formula C13H20O4 B13932389 Propyl 5-((tetrahydro-2H-pyran-2-yl)oxy)pent-2-ynoate

Propyl 5-((tetrahydro-2H-pyran-2-yl)oxy)pent-2-ynoate

Cat. No.: B13932389
M. Wt: 240.29 g/mol
InChI Key: AVFCYRFMIKRLRN-UHFFFAOYSA-N
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Description

Propyl 5-[(tetrahydro-2H-pyran-2-yl)oxy]-2-pentynoate is an organic compound that features a unique structure combining a propyl ester, a tetrahydropyran ring, and a pentynoate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propyl 5-[(tetrahydro-2H-pyran-2-yl)oxy]-2-pentynoate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification and hydrogenation processes, utilizing continuous flow reactors to ensure high yield and purity. Catalysts such as palladium or platinum may be employed to facilitate these reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

Propyl 5-[(tetrahydro-2H-pyran-2-yl)oxy]-2-pentynoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using hydrogen gas and a metal catalyst can convert the alkyne group to an alkene or alkane.

    Substitution: Nucleophilic substitution reactions can occur at the ester or tetrahydropyran ring, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium or platinum catalysts.

    Substitution: Nucleophiles such as amines, alcohols, or thiols under basic or acidic conditions.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alkenes, alkanes.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Propyl 5-[(tetrahydro-2H-pyran-2-yl)oxy]-2-pentynoate has several scientific research applications:

    Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.

    Medicinal Chemistry:

    Materials Science: Used in the development of novel materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of propyl 5-[(tetrahydro-2H-pyran-2-yl)oxy]-2-pentynoate involves its interaction with various molecular targets and pathways. The compound’s reactivity is influenced by the presence of the tetrahydropyran ring and the pentynoate group, which can participate in various chemical reactions. These interactions can lead to the formation of reactive intermediates that can further react with biological molecules or other chemical entities.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Propyl 5-[(tetrahydro-2H-pyran-2-yl)oxy]-2-pentynoate is unique due to the combination of its tetrahydropyran ring, ester group, and alkyne functionality

Properties

Molecular Formula

C13H20O4

Molecular Weight

240.29 g/mol

IUPAC Name

propyl 5-(oxan-2-yloxy)pent-2-ynoate

InChI

InChI=1S/C13H20O4/c1-2-9-15-12(14)7-3-5-10-16-13-8-4-6-11-17-13/h13H,2,4-6,8-11H2,1H3

InChI Key

AVFCYRFMIKRLRN-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)C#CCCOC1CCCCO1

Origin of Product

United States

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